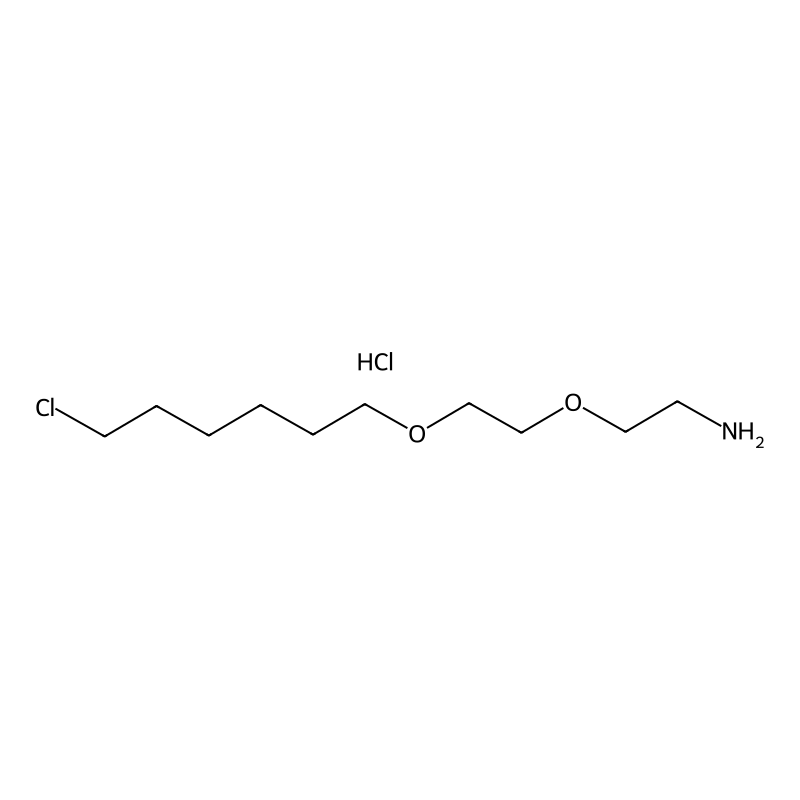

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride (95%), also known as 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine (hydrochloride), is a molecule used as a linker in the design of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are a novel class of drugs that utilize the body's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to degrade target proteins.

- Linker Chemistry: 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride belongs to the class of PEG-based linkers used in PROTAC design []. PEGs (polyethylene glycols) are hydrophilic polymers that improve the solubility and stability of PROTACs in water. The linker connects two key components of a PROTAC molecule:

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is a complex organic compound characterized by its multi-ether structure and amine functional group. It is a derivative of ethanamine, with the formula C₁₀H₂₂ClNO₂, and is typically encountered in its hydrochloride salt form, which enhances its solubility in water. The compound features a central amine group linked to an ethylene chain that terminates with three consecutive ether groups, each containing an oxygen atom bonded to two carbon atoms. The presence of a six-carbon chain ending in a chlorine atom significantly influences its chemical properties and biological activity .

The chemical behavior of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride primarily involves nucleophilic reactions due to the presence of the amine group. For instance, it can undergo acylation reactions with acyl chlorides, leading to the formation of N-substituted amides. The general reaction can be represented as follows:

In this reaction, the nucleophilic nitrogen atom attacks the electrophilic carbon of the acyl chloride, resulting in an amide and hydrochloric acid as byproducts.

Ethanamine derivatives, including 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride, exhibit various biological activities. These compounds have been noted for their antimicrobial and anti-inflammatory properties. The unique structure of this compound may enhance its interaction with biological targets such as receptors or enzymes, potentially acting as effective inhibitors in biochemical pathways. Studies indicate that similar compounds can mimic natural substrates or ligands, suggesting potential therapeutic applications .

The synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride typically involves multiple steps. A common method includes the reaction between ethanamine and 6-chlorohexanol. The reaction can be summarized as follows:

- Formation of Ether Linkages: React 6-chlorohexanol with an appropriate ethylene glycol derivative under acidic conditions to form ether linkages.

- Amine Formation: Introduce ethanamine to the ether product, allowing for nucleophilic attack on the electrophilic carbon.

- Hydrochloride Salt Formation: Treat the resulting amine with hydrochloric acid to form the hydrochloride salt.

Careful control of reaction conditions and purification techniques is essential to yield the desired compound .

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is primarily used in research settings, particularly in studies related to drug design and development. Its unique chemical structure makes it suitable for use as a linker in PROTAC (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to degrade specific proteins within cells. Additionally, its potential biological activities may lead to applications in pharmaceuticals targeting various diseases.

Studies investigating the interactions of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride with biological targets have employed techniques such as molecular docking and biochemical assays. These studies provide insights into how this compound interacts with receptors or enzymes, informing its potential therapeutic uses. The ability of similar compounds to act as inhibitors suggests that this compound may also affect key biochemical pathways, although specific interaction data for this compound remains limited .

The structural uniqueness of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride can be highlighted through comparison with several similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethylamine | C₂H₅NH₂ | Simple primary amine; less complex than ethanamine derivative. |

| Triethylamine | (C₂H₅)₃N | Tertiary amine; lacks ether linkages present in the target compound. |

| 6-Chlorohexanol | C₆H₁₃ClO | Alcohol; serves as a precursor for ether formation but lacks amine functionality. |

| Ethanol | C₂H₅OH | Simple alcohol; does not possess amine or ether functionalities. |

The presence of multiple ether linkages combined with a long hydrocarbon chain makes 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride distinct from these similar compounds, potentially enhancing its solubility and biological activity .